![molecular formula C6H12O2S B11058507 Butyl vinyl sulfone CAS No. 16841-53-5](/img/structure/B11058507.png)
Butyl vinyl sulfone
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Overview
Description
Butyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a vinyl group (–CH=CH2) attached to a sulfone group (–SO2–). This compound, specifically, has a butyl group (–C4H9) attached to the vinyl sulfone moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Sulfonylation of Olefins and Alkynes: One common method for synthesizing vinyl sulfones involves the direct sulfonylation of olefins and alkynes.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: Another method involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under specific conditions, such as the presence of a base or heat.
Industrial Production Methods
Industrial production of butyl vinyl sulfone may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Addition Reactions: Butyl vinyl sulfone can undergo addition reactions with nucleophiles, such as thiols, to form thioethers.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide under appropriate conditions.
Substitution Reactions: The vinyl group can participate in substitution reactions, where the double bond is attacked by electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products Formed
Thioethers: Formed from the addition of thiols.
Sulfoxides and Sulfides: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemical Properties and Reactivity
The electrophilic nature of butyl vinyl sulfone allows it to participate in several chemical reactions, particularly those involving nucleophilic attack. This property is crucial for its application as a building block in organic synthesis and as a reagent in biochemical processes.
Applications in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo covalent bonding with nucleophiles enables the formation of various derivatives that can be utilized in drug development and material science.
Table 1: Synthetic Applications of this compound
Biological Applications
This compound has shown promise in biological applications, particularly as an inhibitor for various enzymes. Its reactivity allows it to form covalent bonds with active site residues in proteins, which can be exploited for therapeutic purposes.
Case Study: Inhibition of Cysteine Proteases
A study demonstrated that this compound derivatives effectively inhibit trypanosomal cysteine proteases. These proteases are crucial for the survival of the parasite Trypanosoma brucei, which causes sleeping sickness. The selective inhibition observed suggests potential for developing new treatments against this disease .
Compound | Target Enzyme | Inhibition Activity | Reference |
---|---|---|---|
This compound | Cysteine Protease | Significant | |
Vinyl Sulfone-NH2 | Cancer Cell Imaging | Low Cytotoxicity |
Fluorescent Probes and Imaging Applications
Recent advancements have introduced this compound-based compounds as fluorescent probes for cellular imaging. These probes exhibit strong fluorescence properties, making them suitable for tracking cellular processes and studying cancer biology.
Case Study: Fluorescent Probes for Cancer Imaging
A series of vinyl sulfone-NH2-based push-pull fluorophores were synthesized, demonstrating enhanced fluorescence intensity in cancer cells. These probes can detect changes in cellular viscosity, providing insights into tumor microenvironments .
Mechanism of Action
Butyl vinyl sulfone exerts its effects primarily through covalent modification of target molecules. The vinyl group reacts with nucleophiles, such as thiols, to form stable covalent bonds. This mechanism is particularly relevant in its role as an enzyme inhibitor, where it targets the active site cysteine residue of cysteine proteases .
Comparison with Similar Compounds
Similar Compounds
Ethyl vinyl sulfone: Similar structure but with an ethyl group instead of a butyl group.
Methyl vinyl sulfone: Contains a methyl group instead of a butyl group.
Phenyl vinyl sulfone: Has a phenyl group attached to the vinyl sulfone moiety.
Uniqueness
Butyl vinyl sulfone is unique due to its specific reactivity profile and the presence of the butyl group, which can influence its solubility, reactivity, and overall chemical behavior compared to other vinyl sulfones .
Biological Activity
Butyl vinyl sulfone (BVS) is a member of the vinyl sulfone class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, parasitic infections, and neurodegenerative disorders. This article reviews the biological activity of BVS, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its vinyl sulfone functional group, which enhances its reactivity with biological targets. The general structure can be depicted as follows:
BVS acts primarily as an irreversible inhibitor of cysteine proteases, which are crucial in various cellular processes and disease mechanisms. The mechanism involves covalent modification of the active site cysteine residue in these enzymes, leading to prolonged inhibition.
1. Antiparasitic Activity
BVS has shown significant antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei. Research indicates that BVS effectively inhibits cysteine proteases like cruzain, which are essential for the survival of these parasites.
Table 1: Inhibition Kinetics of BVS Against Cysteine Proteases
2. Anticancer Activity
BVS has been explored for its anticancer potential through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Studies have demonstrated that BVS can modulate signaling pathways associated with cancer cell survival.
Case Study:
A study conducted by Lee et al. (2014) demonstrated that BVS derivatives exhibited potent anticancer activity against several cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
3. Neuroprotective Effects
Recent findings suggest that BVS may possess neuroprotective properties, particularly in models of Parkinson's disease (PD). The compound was shown to activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.
Table 2: Neuroprotective Effects of BVS
Properties
CAS No. |
16841-53-5 |
---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
1-ethenylsulfonylbutane |
InChI |
InChI=1S/C6H12O2S/c1-3-5-6-9(7,8)4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
ZPQFAVDVWVKUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C=C |
Origin of Product |
United States |
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